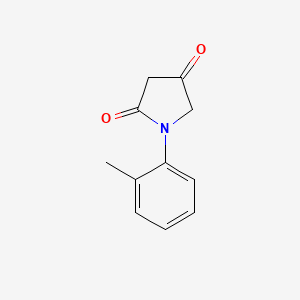

1-(2-Methylphenyl)pyrrolidine-2,4-dione

Description

1-(2-Methylphenyl)pyrrolidine-2,4-dione is a tetramic acid derivative characterized by a pyrrolidine-2,4-dione core substituted with a 2-methylphenyl group at the nitrogen position. Pyrrolidine-2,4-diones (tetramic acids) are structurally versatile, featuring conjugated enol and carbonyl groups that enable diverse bioactivities and chemical reactivity .

Properties

IUPAC Name |

1-(2-methylphenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFANGHWGDMFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519622-89-9 | |

| Record name | 1-(2-methylphenyl)pyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylbenzylamine with succinic anhydride under acidic conditions to form the desired pyrrolidine-2,4-dione ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 1-(2-Methylphenyl)pyrrolidine-2,4-dione. Research indicates that compounds in this class exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a comparative analysis demonstrated that certain derivatives showed moderate inhibition zones in bioassays, suggesting their potential utility as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyrrolidine derivatives have been shown to inhibit key enzymes involved in cancer progression and metastasis. Specifically, modifications to the pyrrolidine core have resulted in compounds that act as effective inhibitors of cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrrolidine ring enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and pyrrolidine derivatives have been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory disorders .

Analgesic Activity

Research into the analgesic properties of 1-(2-Methylphenyl)pyrrolidine-2,4-dione has shown promising results. In animal models, certain derivatives exhibited analgesic effects comparable to traditional pain relievers like morphine and aspirin . The exploration of these compounds in pain management could lead to the development of new analgesics with fewer side effects.

Cholinesterase Inhibition

The compound has been identified as a potential inhibitor of cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, pyrrolidine derivatives may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Herbicidal Activity

Pyrrolidine derivatives have been explored for their herbicidal properties. Initial studies suggest that these compounds can effectively inhibit weed growth without harming crops, making them candidates for environmentally friendly herbicides . Further research is necessary to determine their efficacy and safety in agricultural settings.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Moderate activity against S. aureus and E. coli; potential for development as antibiotics |

| Anticancer | Effective inhibitors of cancer cell proliferation; structure modifications enhance efficacy |

| Anti-inflammatory | Modulation of inflammatory pathways; potential therapeutic benefits for chronic diseases |

| Analgesic | Comparable efficacy to morphine and aspirin; potential for new pain management drugs |

| Cholinesterase Inhibition | Potential treatment for neurodegenerative diseases by increasing acetylcholine levels |

| Herbicidal | Effective inhibition of weed growth; candidates for environmentally friendly herbicides |

Mechanism of Action

The exact mechanism of action of 1-(2-Methylphenyl)pyrrolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF3O ) increase electrophilicity, enhancing interactions with biological targets, while electron-donating groups (e.g., methoxy ) improve solubility.

Bioactivity Profiles

Larvicidal Activity

- Pyrrolidine-2,4-dione derivatives (1a–h) : Exhibited LC50 values of 12–28 ppm against Culex quinquefasciatus larvae, with substituents like cinnamaldehyde enhancing activity .

- Strobilurin derivatives : Incorporating pyrrolidine-2,4-dione moieties showed fungicidal activity at 0.5–2.0 μg/mL, comparable to commercial fungicides .

Antibacterial and Antifungal Activity

- 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione: Moderate activity against S. aureus and E. coli (MIC: 64–128 μg/mL) .

- Chlorophenoxyphenyl derivatives: Demonstrated broad-spectrum antifungal activity due to chlorine’s lipophilic character .

Structure-Activity Relationship (SAR) :

- N-Aryl Substitution : Para-substituted phenyl groups (e.g., 4-CF3O ) improve membrane penetration.

- Enol Modifications: Conjugated enols (e.g., in strobilurins ) enhance binding to mitochondrial cytochrome bc1 complexes.

Physicochemical Properties

- Spectroscopic Data: 13C NMR: Carbonyl signals at δ 176.9–177.3 ppm (C=O) and δ 206.9–207.6 ppm (enolic C=O) are consistent across derivatives . Mass Spectrometry: Molecular ion peaks ([M+H]+) align with calculated masses (e.g., m/z 259.18 for C11H8F3NO3 ).

- Thermal Stability : Anhydro-derivatives (e.g., 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione) form under prolonged heating, reducing bioactivity .

Biological Activity

1-(2-Methylphenyl)pyrrolidine-2,4-dione, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules, and its biological properties are under investigation for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-Methylphenyl)pyrrolidine-2,4-dione can be represented as follows:

This compound features a pyrrolidine ring substituted with a 2-methylphenyl group and two carbonyl groups, which are critical for its biological activity.

The mechanism by which 1-(2-Methylphenyl)pyrrolidine-2,4-dione exerts its biological effects involves interaction with various molecular targets. The carbonyl groups in the structure may facilitate binding to proteins or enzymes, potentially modulating their activity. Although specific targets have yet to be fully elucidated, similar compounds have shown interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Potential

Some pyrrolidine derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The ability of these compounds to interact with cellular pathways involved in cancer progression is an area of active research .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Synthesized several pyrrolidine derivatives | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria |

| Study B | Evaluated anti-inflammatory effects | Inhibited IL-6 and TNF-α production in human PBMCs |

| Study C | Investigated anticancer properties | Induced apoptosis in cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.